2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole is a heterocyclic compound that features both piperidine and indazole moieties Piperidine is a six-membered ring containing one nitrogen atom, while indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a substituted piperidine derivative, followed by its reaction with an indazole precursor under cyclization conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine or indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully or partially reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine moiety.
Scientific Research Applications
2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound may be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The piperidine moiety can enhance binding affinity, while the indazole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-piperidin-4-ylindazole: Lacks the tetrahydro component, which may affect its chemical reactivity and biological activity.
3-Piperidin-4-yl-4,5,6,7-tetrahydroindazole: Similar structure but without the methyl group, which can influence its pharmacokinetic properties.
2-Methyl-4,5,6,7-tetrahydroindazole: Lacks the piperidine moiety, which can significantly alter its biological activity.
Uniqueness
2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole is unique due to the combination of the piperidine and indazole moieties, which can confer distinct chemical and biological properties. The presence of both moieties allows for diverse interactions with biological targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
2-methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H21N3/c1-16-13(10-6-8-14-9-7-10)11-4-2-3-5-12(11)15-16/h10,14H,2-9H2,1H3 |
InChI Key |
WZHRJDIKLNWNHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)C3CCNCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.